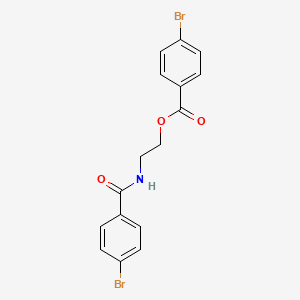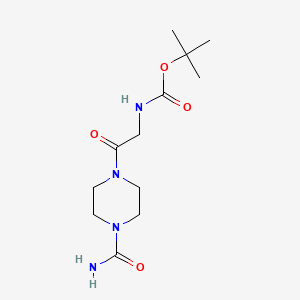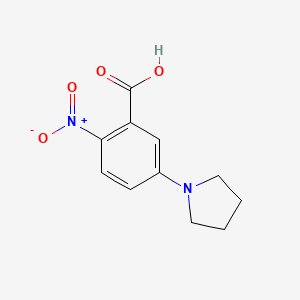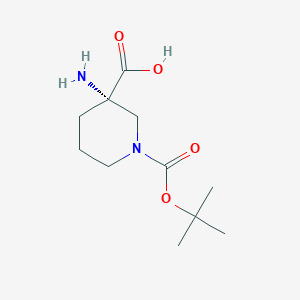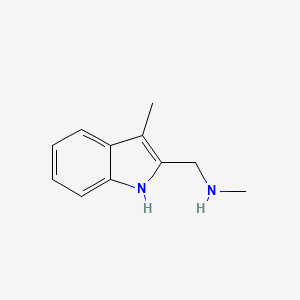![molecular formula C9H9NO2S B1346472 4H-tieno[3,2-b]pirrol-5-carboxilato de etilo CAS No. 46193-76-4](/img/structure/B1346472.png)
4H-tieno[3,2-b]pirrol-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a fused thieno-pyrrole structureThe molecular formula of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is C9H9NO2S, and it has a molecular weight of 195.24 g/mol .
Aplicaciones Científicas De Investigación
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the synthesis of biologically active compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the construction of π-conjugated fused systems for optoelectronics.
Organic Synthesis: It acts as an important intermediate in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
Target of Action
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound that has shown significant activity against several targets. It has been found to inhibit the RNA-dependent RNA polymerase of the hepatitis C virus . Additionally, it has been identified as an inhibitor of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses . Another important target of this compound is the KDM1A and LSD1 demethylases, which regulate DNA methylation . These demethylases are elevated in many types of cancer cells, making them potential targets for anticancer therapy .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, when it binds to the RNA-dependent RNA polymerase of the hepatitis C virus, it prevents the virus from replicating its RNA, thus inhibiting its life cycle . Similarly, when it binds to the KDM1A and LSD1 demethylases, it prevents them from removing methyl groups from DNA, thus affecting gene transcription .
Biochemical Pathways
The inhibition of these targets affects several biochemical pathways. The inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase disrupts the viral replication pathway . The inhibition of KDM1A and LSD1 demethylases affects the DNA methylation pathway, which plays a crucial role in gene transcription .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 .
Result of Action
The result of the action of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is the inhibition of the replication of the hepatitis C virus and the disruption of DNA methylation, which can lead to changes in gene transcription . This can have various effects at the molecular and cellular levels, depending on the specific genes affected.
Action Environment
The action of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its ability to bind to its targets. The presence of other compounds can also affect its action, for instance, by competing for binding sites or by modulating the activity of its targets. The compound should be stored in a dark place, sealed, and at room temperature .
Análisis Bioquímico
Biochemical Properties
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These enzymes are crucial in the metabolism of many drugs and endogenous compounds. By inhibiting these enzymes, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can alter the metabolic pathways of these substances, potentially leading to changes in their pharmacokinetics and pharmacodynamics.
Cellular Effects
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of cytochrome P450 enzymes can lead to altered levels of metabolites and other signaling molecules within the cell . This can result in changes to cellular functions such as proliferation, differentiation, and apoptosis. Additionally, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has been observed to permeate the blood-brain barrier, indicating its potential effects on neuronal cells and brain function .
Molecular Mechanism
The molecular mechanism of action of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate involves its binding interactions with cytochrome P450 enzymes. By binding to the active site of these enzymes, it inhibits their catalytic activity, preventing the metabolism of their substrates . This inhibition can lead to increased levels of drugs and endogenous compounds that are normally metabolized by these enzymes. Additionally, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate may also interact with other biomolecules, such as transporters and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can have lasting effects on cellular function, particularly in terms of enzyme inhibition and altered metabolic pathways. These effects can persist even after the compound has been removed from the cellular environment, indicating potential long-term impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound primarily inhibits cytochrome P450 enzymes, leading to changes in drug metabolism and pharmacokinetics . At higher doses, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s extensive inhibition of metabolic enzymes and its ability to permeate the blood-brain barrier.
Metabolic Pathways
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . By inhibiting these enzymes, the compound can alter the metabolic flux of various substrates, leading to changes in metabolite levels. This can have downstream effects on other metabolic pathways, potentially disrupting normal cellular functions. Additionally, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate may also interact with other enzymes and cofactors, further influencing its metabolic effects.
Transport and Distribution
Within cells and tissues, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is transported and distributed through interactions with various transporters and binding proteins . Its ability to permeate the blood-brain barrier suggests that it can be distributed to the central nervous system, where it may exert its effects on neuronal cells. Additionally, the compound’s interactions with transporters can influence its localization and accumulation within specific cellular compartments, potentially affecting its activity and function.
Subcellular Localization
The subcellular localization of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interactions with cytochrome P450 enzymes suggest that it may localize to the endoplasmic reticulum, where these enzymes are primarily found. This localization can enhance the compound’s inhibitory effects on these enzymes, further influencing cellular metabolism and function.
Métodos De Preparación
The synthesis of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of the ester groups . Another approach is the Hemetsberger-Knittel synthesis, which includes nucleophilic substitution, Knoevenagel condensation, and thermolysis to promote intramolecular cyclocondensation .
Análisis De Reacciones Químicas
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding alcohols.
Comparación Con Compuestos Similares
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a methyl group at the 2-position and a carboxylic acid group instead of an ester.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong antiviral activity and are used in medicinal chemistry.
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific structural features and the versatility it offers in synthetic and medicinal chemistry applications.
Propiedades
IUPAC Name |
ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUDZFMRKHHPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303309 | |
| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46193-76-4 | |
| Record name | 46193-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate? What can you tell about its structure based on the abstract?
A1: The molecular formula of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is C9H9NO2S []. Based on this, we can calculate its molecular weight to be 195.24 g/mol. The abstract states that the molecule contains a planar thieno[3,2-b]pyrrole ring system with an ethyl carboxylate group attached [].
Q2: How is ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate synthesized?
A2: The abstract indicates that ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is derived from a reaction between thiophene-3-carboxaldehyde and ethyl azidoacetate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

